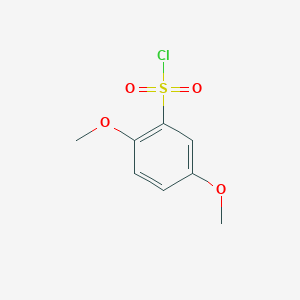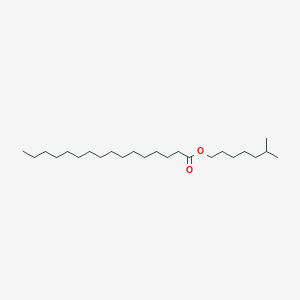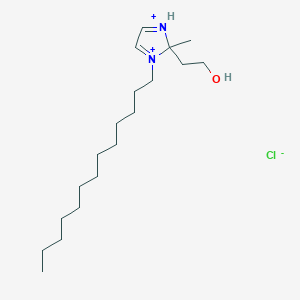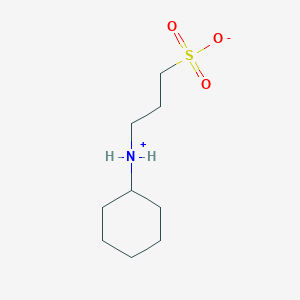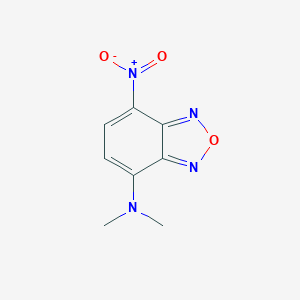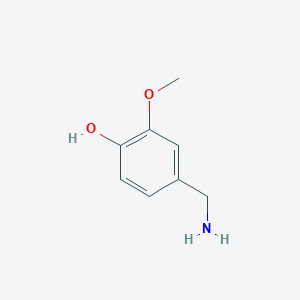
Vanillylamine
Overview
Description
Mechanism of Action
Target of Action
Vanillylamine primarily targets the vanilloid/TRPV1 receptor . This receptor is a crucial component in the perception of pain, thus making this compound an important compound in the development of analgesics .
Mode of Action
This compound is an agonist of the VR1 (vanilloid/TRPV1 receptor) . As an agonist, it binds to this receptor and activates it, leading to a series of biochemical reactions that result in the perception of pain .
Biochemical Pathways
This compound is an intermediate in the biosynthesis of capsaicin , a compound that gives chili peppers their characteristic heat . It is produced from vanillin by the enzyme vanillin aminotransferase . It is then converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . This process is part of the phenylpropanoid pathway of capsaicinoid synthesis .
Result of Action
The activation of the vanilloid/TRPV1 receptor by this compound leads to the perception of pain . This makes this compound a key compound in the development of analgesics . Additionally, this compound is a crucial intermediate in the production of capsaicin , which has various applications, including use in pain relief and as a dietary supplement.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound from vanillin is carried out by the enzyme vanillin aminotransferase The activity of this enzyme can be affected by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
Vanillylamine interacts with various enzymes and proteins in its biochemical reactions. It is produced from vanillin by the enzyme vanillin aminotransferase . Following its production, it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . These interactions are crucial for the biosynthesis of capsaicin .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the biosynthesis of capsaicin. Capsaicin has been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its role in the biosynthesis of capsaicin. It is produced from vanillin by the enzyme vanillin aminotransferase, and then it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . This process involves binding interactions with these enzymes .
Temporal Effects in Laboratory Settings
It has been shown that the enzyme vanillin aminotransferase, which produces this compound, exhibits stability and activity across a broad pH spectrum .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the biosynthesis of capsaicin . It is produced from vanillin by the enzyme vanillin aminotransferase, and then it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillylamine can be synthesized through the reduction of vanillin oxime. The process involves the following steps:
Formation of Vanillin Oxime: Vanillin is reacted with hydroxylamine in the presence of an organic salt, such as sodium acetate, and glacial acetic acid.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Vanillylamine undergoes various chemical reactions, including:
Acylation: this compound can be acylated using Schotten-Baumann reactions to form amide derivatives.
Oxidation: It can be oxidized to form corresponding quinones.
Substitution: this compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Acylation: Acyl chlorides in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Amide Derivatives: Nonivamide, olvanil, and arvanil.
Quinones: Formed through oxidation reactions.
Scientific Research Applications
Vanillylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of capsaicinoids and other bioactive compounds.
Biology: Studied for its role in the biosynthesis of capsaicin and its effects on biological systems.
Industry: Used in the production of flavoring agents and as a precursor in the synthesis of various chemicals.
Comparison with Similar Compounds
Nonivamide: A synthetic capsaicinoid with similar pungency to capsaicin.
Olvanil: Another capsaicinoid derivative with potential therapeutic applications.
Arvanil: A hybrid molecule combining the structures of anandamide and capsaicin.
Uniqueness: Vanillylamine is unique due to its role as a key intermediate in the biosynthesis of capsaicin, which is not only a major component of chili peppers but also has significant pharmacological properties .
Properties
IUPAC Name |
4-(aminomethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWWVNUCXQDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7149-10-2 (hydrochloride) | |
| Record name | Vanillylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90152522 | |
| Record name | Vanillylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vanillylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1196-92-5 | |
| Record name | Vanillylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANILLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WEZ91E3Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanillylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

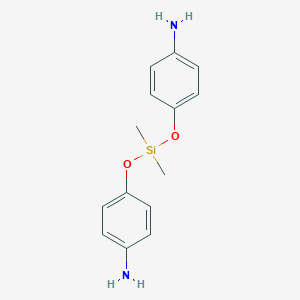
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
